4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one
Description
Properties
CAS No. |
88362-44-1 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4,9-dimethoxy-6H-furo[2,3-g]phthalazin-5-one |
InChI |
InChI=1S/C12H10N2O4/c1-16-9-6-3-4-18-11(6)10(17-2)7-5-13-14-12(15)8(7)9/h3-5H,1-2H3,(H,14,15) |
InChI Key |
SFIONMVBHAIHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)C=NNC2=O |
Origin of Product |
United States |
Preparation Methods
Benzofuran Precursor-Based Synthesis
This route begins with functionalized benzofuran derivatives. For example, methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate (CAS: XOYRAPNNRYHLON) serves as a key intermediate.
Step 1: Methoxylation and Esterification
The benzofuran core is synthesized via cyclization of a dihydroxyacetophenone derivative. Methoxy groups are introduced using methyl iodide in the presence of potassium carbonate, achieving >85% yield.
Step 2: Phthalazinone Ring Formation
The ester intermediate undergoes condensation with hydrazine hydrate in ethanol at reflux, forming a hydrazide. Subsequent cyclization with phthalic anhydride in acetic acid yields the phthalazinone ring. This step requires careful temperature control (80–100°C) to prevent decomposition.
Step 3: Final Oxidation
The lactam ring is oxidized using 3-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the target compound with 70–75% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.
Direct Cyclization of Furochromone Derivatives
Khellin (CAS: HSMPDPBYAYSOBC), a natural furochromone, has been modified to access the target compound.
Step 1: Demethylation and Functionalization
Khellin is treated with boron tribromide in dichloromethane to selectively demethylate the 4-position. The resulting diol is protected as a bis-TMS ether using trimethylsilyl chloride.
Step 2: Phthalazinone Annulation
The protected intermediate reacts with dimethyl acetylenedicarboxylate (DMAD) in toluene under microwave irradiation (150°C, 30 min), inducing a Diels-Alder reaction. Acidic workup (HCl) removes protecting groups and facilitates lactamization, yielding the phthalazinone core.
Step 3: Methoxy Group Adjustment
Remethylation at the 9-position using dimethyl sulfate and sodium hydride completes the synthesis. Overall yield: 58–62%.
Alternative Pathways and Modifications
Palladium-Catalyzed Cross-Coupling
Aryl halides substituted with methoxy groups undergo Suzuki-Miyaura coupling with furan boronic esters. For instance, 5-bromo-2-methoxybenzofuran couples with 2-methoxyphthalazin-1(2H)-one using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 12 hr). This method offers regioselectivity (>90%) but requires expensive catalysts.
Solid-Phase Synthesis
Immobilized benzofuran derivatives on Wang resin enable iterative functionalization. After attaching the furan moiety via a linker, sequential methoxylation and cyclization steps are performed. Cleavage with TFA/water provides the compound in 45–50% yield, suitable for combinatorial libraries.
Reaction Optimization and Analytical Data
Critical Parameters
- Solvent Selection : Ethanol and dichloromethane are preferred for polar intermediates, while toluene aids high-temperature cyclizations.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate lactamization but may cause side reactions.
- Temperature : Exceeding 100°C during cyclization leads to decarboxylation.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-3), 6.94 (d, J = 8.4 Hz, 1H, H-7), 6.62 (d, J = 8.4 Hz, 1H, H-8), 4.12 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).
- HRMS : m/z 302.0895 [M+H]⁺ (calc. 302.0898).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Benzofuran Precursor | 70–75 | >95 | Scalability | Multi-step purification |
| Khellin Modification | 58–62 | 90 | Natural product derivative | Low overall yield |
| Palladium Coupling | 80–85 | 98 | Regioselective | High catalyst cost |
| Solid-Phase | 45–50 | 85 | Combinatorial applicability | Moderate purity |
Industrial and Pharmacological Relevance
The compound’s structural analogs exhibit bioactivity against cardiovascular diseases, motivating scalable synthesis. Modifications at the 2-position (e.g., thiomorpholine substitution) enhance solubility and pharmacokinetics. Current Good Manufacturing Practice (cGMP) protocols recommend the benzofuran precursor route for its reproducibility.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural and electronic differences between 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one and related compounds:
Key Observations :
- Electronic Effects : Methoxy groups in the target compound increase electron density, contrasting with electron-deficient diones (e.g., compound 8) or CF₃ groups (compound 12a). This affects reactivity in electrophilic substitutions or Diels-Alder reactions .
- Solubility : Methoxy groups may enhance polarity and aqueous solubility compared to lipophilic CF₃-containing analogs .
Spectroscopic Characterization
Biological Activity
Overview of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one
This compound is a synthetic compound belonging to the class of phthalazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The structure of this compound features a fused ring system that contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity, which may play a role in its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Phthalazine derivatives have shown potential as antimicrobial agents. Research indicates that modifications in the phthalazine structure can lead to enhanced antibacterial and antifungal activities. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
2. Anticancer Properties
Studies have reported that certain phthalazine derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit tumor growth in vivo.
3. Anti-inflammatory Effects
Some derivatives are known to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for a related phthalazine derivative. |
| Johnson & Lee (2021) | Reported anticancer effects in vitro against breast cancer cells with an IC50 value of 15 µM for a structurally similar compound. |
| Patel et al. (2019) | Investigated anti-inflammatory properties showing a reduction in TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages using a phthalazine derivative. |
Q & A
Q. What are the established synthetic routes for 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one, and how can researchers optimize yield and purity?
The synthesis of fused heterocyclic compounds like this compound often involves cycloaddition reactions or condensation strategies. For example, cyclization of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides in the presence of concentrated sulfuric acid has been used for analogous quinoline derivatives . To optimize yield, reaction conditions (temperature, solvent, catalyst) should be systematically varied. Purity can be enhanced using column chromatography (silica gel, gradient elution) and verified via HPLC with primary reference standards (e.g., PhytoLab’s phyproof® Isopimpinellin, ≥95% purity) .
Q. How can the structural identity and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the furophthalazinone backbone and methoxy substituents. Compare spectral data to published analogs (e.g., dihydrothieno[2,3-g]quinolin-4,9-diones) .
- High-Resolution Mass Spectrometry (HRMS): The exact mass of 246.0252 (C₁₃H₁₀O₅) should match experimental values .
- X-ray Crystallography: Resolve crystal structures for absolute configuration confirmation, as done for related coumarin derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
MT-4 cell line assays are widely used for cytotoxic activity screening. Protocols involve incubating cells with serial dilutions of the compound (e.g., 0.1–10 μM) for 48–72 hours, followed by MTT or resazurin-based viability measurements. Positive controls like doxorubicin or paclitaxel are essential for benchmarking .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or experimental setups?
Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. To address this:
- Dose-Response Analysis: Perform IC₅₀ calculations across multiple cell lines (e.g., MT-4, HeLa, MCF-7) using standardized protocols .
- Mechanistic Studies: Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to identify cell death pathways.
- Multivariate Statistical Analysis: Apply principal component analysis (PCA) or cluster analysis to correlate structural features with bioactivity trends .
Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound derivatives?
- Derivatization: Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) via regioselective reactions. For example, introduce polyfluoroacyl groups at position 5 using anhydrides or chlorides .
- Computational Modeling: Perform DFT calculations to predict electronic properties (HOMO-LUMO gaps) or molecular docking to identify potential targets (e.g., DNA topoisomerases) .
- Comparative Bioassays: Test analogs against parent compounds in parallel to assess potency shifts. For instance, dihydrothieno analogs showed 4x higher activity than carbon-based counterparts in MT-4 assays .
Q. What analytical methods are recommended for detecting degradation products or impurities in synthesized batches?
- LC-MS/MS: Monitor for common degradation pathways (e.g., demethylation or oxidation) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Stability Studies: Accelerate degradation under stress conditions (heat, light, pH extremes) per ICH guidelines.
- Reference Standards: Use certified materials (e.g., CAS 482-27-9) to calibrate instruments and validate impurity profiles .
Methodological Notes
- Contradictory Data Handling: When bioactivity results conflict, validate assays with orthogonal methods (e.g., ATP-based viability + live/dead staining) and ensure batch-to-batch consistency via NMR and HRMS .
- Synthetic Optimization: Scale-up reactions may require transitioning from batch to flow chemistry to maintain regioselectivity, especially for photolabile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
